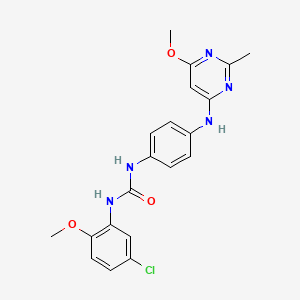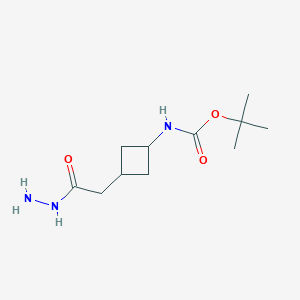
Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate
Vue d'ensemble
Description
Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate is a derivative of Glycine . It is used for research purposes and is not sold to patients .
Synthesis Analysis
The synthesis of this compound involves the reaction of Compound B1 with hydrazine hydrate in ethanol . The reaction is stirred at room temperature and monitored by TLC plate, and it completes in 4 hours .Molecular Structure Analysis
The molecular weight of this compound is 189.21 . Its molecular formula is C7H15N3O3 . The SMILES representation of the molecule is O=C(NN)CNC(OC©©C)=O .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 189.21 and a molecular formula of C7H15N3O3 . It appears as a solid, white to off-white in color .Applications De Recherche Scientifique
Cyclizative Atmospheric CO2 Fixation
The compound tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate finds application in the cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates with an iodomethyl group. This process, developed using tert-butyl hypoiodite (t-BuOI) under mild conditions, showcases the compound's role in synthesizing cyclic carbamates, which are significant in various chemical syntheses and potential industrial applications (Takeda et al., 2012).
Physicochemical and Pharmacokinetic Properties
The tert-butyl group, commonly found in medicinal chemistry, can impact the physicochemical and pharmacokinetic properties of bioactive compounds. While the specific applications of this compound weren't detailed, the study on tert-butyl isosteres, including its alternatives, provides insights into how such structural motifs affect drug compounds' overall properties. This knowledge is crucial for designing new compounds with optimized efficacy and stability (Westphal et al., 2015).
Layered Molecular Structures
The molecular structures of compounds similar to this compound, specifically tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, show layered structures created from hydrogen bonds. This structural characteristic is essential for understanding the compound's interactions and stability, which could be relevant in material science and molecular engineering (Howie et al., 2011).
Stereoselective Synthesis
An efficient stereoselective synthesis route for similar compounds, such as tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, highlights the importance of controlling stereochemistry in synthesizing potential pharmaceutical intermediates. Such methodologies are crucial in drug discovery, where the stereochemistry of a compound can significantly affect its biological activity and pharmacokinetics (Wang et al., 2017).
Propriétés
IUPAC Name |
tert-butyl N-[3-(2-hydrazinyl-2-oxoethyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-4-7(5-8)6-9(15)14-12/h7-8H,4-6,12H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJNSLUJKYGNIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2583889.png)

![4-(dipropylsulfamoyl)-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2583891.png)


![2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2583896.png)
![Methyl 4-[[2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2583898.png)
![2-[(5-chloro-2-acetamidophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2583899.png)
![1-((1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2583901.png)
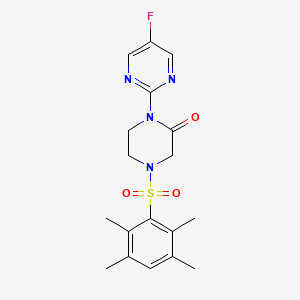
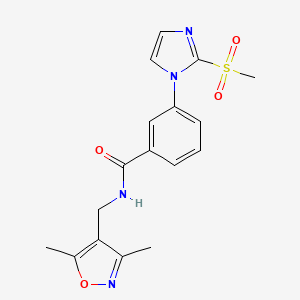
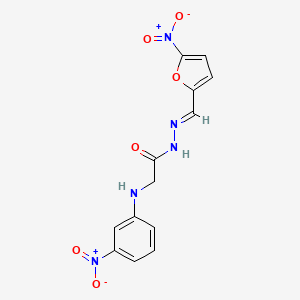
![2-benzyl-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2583908.png)
